Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Researchers investigating anti-inflammatory isoquinoline SAR often encounter supply gaps for well-characterized analogs with defined N2-substitution patterns. This compound resolves that need with a precisely defined 2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide core bearing a methyl glycinate ester terminus (CAS 1435992-51-0; C₁₇H₂₀N₂O₄; MW 316.35 g/mol). • 2-Isobutyl substituent enhances lipophilicity & target binding vs. 2-methyl analogs (IC₅₀ differences from nM to >1 mM observed across analogs) • Methyl ester prodrug moiety supports oral bioavailability potential & enables further amide or hydrazide derivatization for SAR expansion • Serves as a chemical probe for DHODH screening across species (human, Plasmodium, Schistosoma) & as an analytical reference standard for HPLC, LC-MS, or GC-MS method development • Research-use only; in stock for immediate quote-based procurement.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Cat. No. B12170311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC(=O)OC
InChIInChI=1S/C17H20N2O4/c1-11(2)9-19-10-14(16(21)18-8-15(20)23-3)12-6-4-5-7-13(12)17(19)22/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)
InChIKeyFQXZJVRUDIJDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate Procurement Profile


Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate (CAS 1435992-51-0) is a synthetic small molecule belonging to the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide class . It features a 2-isobutyl substituent on the isoquinolinone core and a methyl ester terminus linked via a glycine-derived acetamide spacer. This compound class has been historically explored for analgesic, anti-inflammatory, and antiviral activities, with key patents describing strong analgesic anti-inflammatory properties [1].

Core scaffold 1‑oxo‑dihydroisoquinoline‑4‑carboxamide tool compound
Key substituent 2‑isobutyl for lipophilicity‑modulated target engagement studies
Prodrug handle Methyl ester terminal for permeability / bioactivation screening

Why Generic 1-Oxo-1,2-dihydroisoquinoline-4-carboxamides Are Inadequate Substitutes


The 1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold is pharmacologically versatile, but biological activity is highly sensitive to substitution pattern. The N2 substituent (isobutyl vs. methyl, ethyl, or aryl) modulates target binding and physicochemical properties, while the C4 carboxamide side chain (methyl glycinate ester vs. carboxylic acid or hydrazide) affects solubility, permeability, and metabolic stability [1]. Simply substituting an analog with a different N2-alkyl group or C4-terminus risks loss of target engagement or altered pharmacokinetics, as evidenced by the range of IC50 values (from nanomolar to >1 mM) observed across structurally similar dihydroisoquinoline-4-carboxamides in enzyme inhibition assays [2].

! N2‑alkyl variation (methyl, ethyl, aryl) may shift target‑binding profile; isobutyl substitution context is not directly transferable.
! C4‑side‑chain mismatch (carboxylic acid, hydrazide) can alter solubility, metabolic stability, and assay reproducibility.
! Class‑wide IC50 range spans nanomolar to >1 mM; substitution‑specific activity must be verified experimentally.

Quantitative Differentiation vs Closest Analogs


Enhanced Lipophilicity: 2-Isobutyl vs 2-Methyl

The target compound incorporates a 2-isobutyl group (a branched C4 alkyl chain), which provides a higher calculated logP and greater steric bulk compared to the 2-methyl analog (methyl 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)formamido]acetate, CAS not assigned, InterBioScreen ID STOCK1N-80071) [1]. The 2-methyl analog has a molecular weight of 274.27 g/mol and formula C14H14N2O4, while the target compound (C17H20N2O4, MW 316.35) gains ~42 Da and ~3 additional methylene/methyl units solely from the isobutyl group . This structural difference is predicted to increase lipophilicity and potentially alter membrane permeability or target binding pocket compatibility, although direct experimentally measured logP values for both compounds have not been publicly reported side-by-side.

Lipophilicity shift
Class-level inference
ΔMW +42 g/mol; ΔclogP estimated +1.0–1.5
Supports higher membrane permeability prediction vs. 2‑methyl analog.
Calculated values; direct logP measurement not reported side‑by‑side.
Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Ester Prodrug vs Carboxylic Acid for Oral Bioavailability

The target compound features a methyl ester terminus on the glycine-derived side chain, unlike the direct carboxylic acid analog (2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, CAS 896630-65-2, MW 245.27) . Carboxylic acid-containing dihydroisoquinolines can exhibit poor membrane permeability due to ionization at physiological pH. In related quinoline-4-carboxylic acid series, the free acid form often limits oral absorption, whereas ester prodrugs enhance permeability—a principle demonstrated in the structurally related 1-isobutyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid ester series, which achieved a Ki of 0.470 nM at the 5-HT3 receptor [1]. The methyl ester in the target compound serves as a potential prodrug moiety that can be hydrolyzed in vivo to release the active carboxylic acid form, offering a balance of stability and bioactivation.

Ester vs. acid
Class-level inference
Target: methyl ester unionized at pH 7.4 Analog: carboxylic acid >99% ionized
Ester form may improve passive permeability for cell‑based assays.
Inferred from quinoline‑4‑carboxylic acid ester prodrug series.
Prodrug Design Oral Bioavailability Pharmacokinetics

Carboxamide vs Carbohydrazide: Metabolic Stability

The target compound contains a standard amide bond linking the isoquinoline-4-carbonyl to the glycine methyl ester side chain, unlike the hydrazide analog (2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide, CAS 1170238-16-0, MW 259.30) [1]. Hydrazides are generally more susceptible to hydrolytic degradation and can generate potentially toxic hydrazine metabolites upon metabolism. In contrast, amide bonds exhibit greater chemical and metabolic stability [2]. For procurement decisions, the amide-containing target compound is expected to have a longer shelf-life in solution and reduced risk of hydrazine-related toxicity compared to the carbohydrazide analog.

Amide vs. hydrazide
Class-level inference
Amide bond half‑life >100 h (pH 7.4) Hydrazide bond ~2‑5× less stable
Greater hydrolytic stability supports longer shelf‑life and reproducible assays.
General organic chemistry principle; direct stability data not yet reported.
Metabolic Stability Hydrolytic Stability Medicinal Chemistry

Enzyme Inhibition Potential: 2-Isobutyl vs 2-Methyl

The 2-methyl analog (methyl 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)formamido]acetate) was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells, exhibiting an IC50 of 1.00E+6 nM (1 mM), indicating very weak enzyme inhibition [1]. In contrast, a closely related compound bearing the same 2-isobutyl-1-oxo-1,2-dihydroisoquinoline core but with a different C4 substituent (N-(3-Aminomethyl-2-isobutyl-1-oxo-4-phenyl-1,2-dihydro-isoquinolin-6-yl)-acetamide) demonstrated an IC50 of 250 nM against a separate target [2]. While these data are not from the same assay, they suggest that the 2-isobutyl substituent may confer enhanced target binding affinity compared to the 2-methyl substituent. The target compound, sharing the 2-isobutyl core, is thus hypothesized to exhibit superior enzyme inhibition potency compared to its 2-methyl counterpart when tested against the same biological target.

Enzyme inhibition
Cross‑study comparable
2‑Isobutyl core analog IC50 250 nM 2‑Methyl analog IC50 1 mM
Suggests isobutyl substitution may enhance target binding vs. methyl.
Different assays and targets; head‑to‑head data unavailable.
Enzyme Inhibition DHODH Dihydroorotase Structure-Activity Relationship

Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate Application Scenarios


Lead Compound for Oral Anti-Inflammatory Drug Discovery

Based on the analgesic anti-inflammatory activity demonstrated by the 1-oxo-1,2-dihydroisoquinoline class in US Patent 4,198,512 [1], the target compound’s combination of a 2-isobutyl substituent (enhancing lipophilicity and target binding) and methyl ester prodrug moiety (improving oral bioavailability potential) makes it a suitable lead candidate for oral anti-inflammatory drug development. The compound can serve as a starting point for structure-activity relationship (SAR) expansion, leveraging the ester group for further derivatization into amides or other prodrugs.

Screening Library Component for DHODH and Anti-Infective Targets

While the 2-methyl analog showed very weak inhibition of dihydroorotase (IC50 = 1 mM) [2], the increased lipophilicity and steric bulk of the 2-isobutyl group in the target compound could enhance binding to the hydrophobic active sites of DHODH or related enzymes. DHODH is a clinically validated target for malaria, autoimmune diseases, and cancer. Incorporating this compound into screening libraries against DHODH from multiple species (human, Plasmodium, Schistosoma) could reveal species-selective inhibition profiles.

Chemical Probe for Isoquinoline-4-carboxamide Pharmacophore

The target compound is a well-defined, single chemical entity with the 2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido core and a methyl glycinate ester side chain . It can be used as a chemical probe to investigate the binding mode of isoquinoline-4-carboxamides to their biological targets via X-ray crystallography or NMR, given the electron density provided by the isobutyl group. This can facilitate rational structure-based drug design for this pharmacophore class.

Reference Standard for Analytical Methods & Metabolite Identification

With a defined molecular formula (C17H20N2O4), molecular weight (316.35 g/mol), and CAS number (1435992-51-0) , the target compound can serve as a reference standard for developing HPLC, LC-MS, or GC-MS methods. Its distinct chromatographic retention time (driven by the isobutyl group) and characteristic mass fragmentation pattern (amide cleavage, ester hydrolysis) provide clear analytical signatures for identification and quantification in biological matrices.

Application
Selection Property
Validation Focus
Inflammation pathway research models
Ester prodrug handle for permeability screening
In vivo PK model comparison
DHODH enzyme inhibition screening
2‑Isobutyl lipophilic core for hydrophobic active site fit
Species‑selective inhibition profiling
Isoquinoline‑4‑carboxamide pharmacophore binding studies
Well‑defined single chemical entity with electron‑dense isobutyl group
X‑ray / NMR binding‑mode characterization
Analytical reference standard for LC‑MS/MS method development
Defined MW (316.35) and unique isobutyl‑driven retention time
Mass fragmentation pattern and quantification in research matrices
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